
6-(Dimethylamino)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 6-position and a cyano group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent-free methods or the use of green solvents may also be employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of pyrimidine N-oxides or reduced pyrimidine derivatives .
Applications De Recherche Scientifique
6-(Dimethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the dimethylamino and cyano groups.
6-Methylpyrimidine-4-carbonitrile: Similar but with a methyl group instead of a dimethylamino group.
2,4-Diaminopyrimidine: Contains two amino groups instead of a dimethylamino group.
Uniqueness
6-(Dimethylamino)pyrimidine-4-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds and its application in medicinal chemistry .
Propriétés
Numéro CAS |
65735-63-9 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6-(dimethylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-3-6(4-8)9-5-10-7/h3,5H,1-2H3 |
Clé InChI |
BRWRTFOLUBQOQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


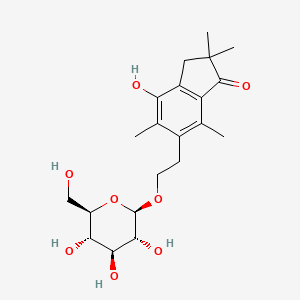
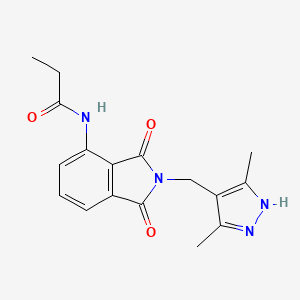
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
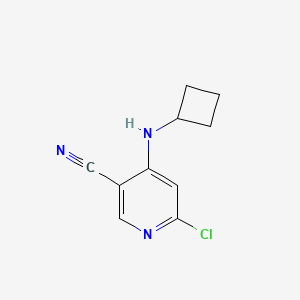
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
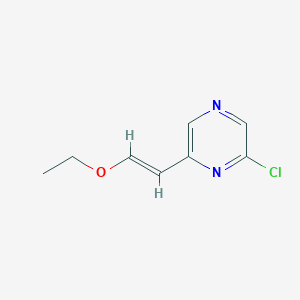
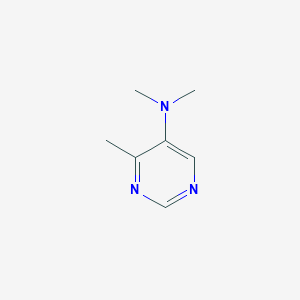
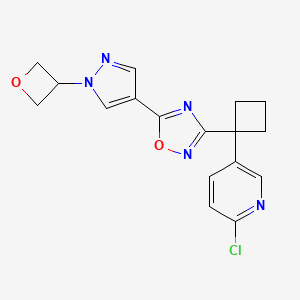
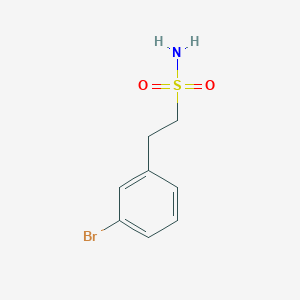
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
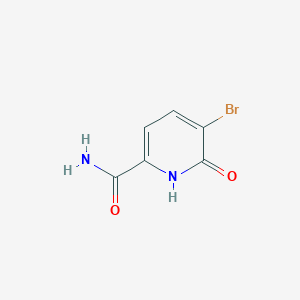
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)
![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
